molecular formula C21H19N3O4 B3000722 N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941883-42-7

N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B3000722
CAS No.: 941883-42-7
M. Wt: 377.4
InChI Key: UXMCMYVBVUXFLA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications

Inotropic Activity in Cardiotonics

  • A derivative of N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, identified as a potent positive inotrope, exhibited significant inotropic activity in dogs. It was observed that this compound showed potent and long-acting oral inotropic effects, indicating its potential in cardiotonic applications (Robertson et al., 1986).

Anti-Inflammatory Properties

  • Certain derivatives of the compound were synthesized and showed significant anti-inflammatory activities. This research highlights the potential of these derivatives in anti-inflammatory applications (Sunder & Maleraju, 2013).

Antioxidant and Anti-inflammatory Applications

  • Novel derivatives of this compound demonstrated good antioxidant and anti-inflammatory activities in various assays. This indicates their potential in therapeutic applications targeting oxidative stress and inflammation (Koppireddi et al., 2013).

Photovoltaic Efficiency and Ligand Protein Interactions

  • Studies on similar benzothiazolinone acetamide analogs revealed their potential in photovoltaic efficiency modeling and ligand protein interactions. This research indicates the possible application of these compounds in dye-sensitized solar cells and in drug design for targeting specific proteins (Mary et al., 2020).

Anticonvulsant Activity

  • Alkanamide derivatives related to the compound showed anticonvulsant activity, demonstrating potential for development into anticonvulsant drugs (Tarikogullari et al., 2010).

Metabolic Stability in PI3K/mTOR Inhibitors

  • Variants of the compound were investigated for their role in enhancing metabolic stability as dual inhibitors of PI3K and mTOR, crucial for cancer therapy (Stec et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-3-5-16(14(2)9-13)17-6-8-21(26)24(23-17)11-20(25)22-15-4-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMCMYVBVUXFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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